molecular formula C5H4Cl2N2 B071349 2,3-Dichloro-4-pyridinamine CAS No. 184416-83-9

2,3-Dichloro-4-pyridinamine

Cat. No. B071349
M. Wt: 163 g/mol
InChI Key: DVUKWILERQFZFC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridine derivatives, including structures similar to 2,3-Dichloro-4-pyridinamine, often involves complex reactions that provide a basis for understanding the synthesis process of such compounds. For instance, Stojanović et al. (2020) disclose a method for forming 2,3-Dihydro-4-pyridones through intramolecular cyclization of ester-tethered enaminones, demonstrating the intricacies involved in synthesizing pyridine compounds (Stojanović, Slobodan Bugarski, & Baranac‐Stojanović, 2020).

Molecular Structure Analysis

Molecular structure analysis of pyridine derivatives can be elucidated through X-ray diffraction studies and spectroscopic methods. For example, the work by Nelson et al. on 3-hydroxy-2-methyl-4-pyridinones provides insights into the crystal structures and bonding angles, which are crucial for understanding the molecular structure of 2,3-Dichloro-4-pyridinamine (Nelson, Karpishin, Rettig, & Orvig, 1988).

Chemical Reactions and Properties

The reactivity and chemical properties of pyridine derivatives, such as 2,3-Dichloro-4-pyridinamine, can be inferred from studies focusing on similar compounds. For instance, Gati et al. (2012) present a method for the synthesis of 1,4-dihydropyridines and pyridines, highlighting the potential reactions 2,3-Dichloro-4-pyridinamine could undergo, including lithiation and intramolecular carbolithiation (Gati, Rammah, Rammah, Couty, & Evano, 2012).

Physical Properties Analysis

The physical properties of 2,3-Dichloro-4-pyridinamine can be deduced from studies on similar compounds. Physical and structural studies, such as those by Nelson et al., provide crucial information on crystallinity, melting points, and solubility which are essential for understanding the physical properties of pyridine derivatives (Nelson et al., 1988).

Chemical Properties Analysis

Understanding the chemical properties of 2,3-Dichloro-4-pyridinamine involves exploring its reactivity, stability, and interactions with other molecules. The study by Murthy et al. on the synthesis and reactivity of 4,6-dichloro-2-(methylsulfonyl)pyrimidine offers insights into the type of chemical behavior and reactivity that can be expected from chlorinated pyridine compounds, contributing to a broader understanding of their chemical properties (Murthy et al., 2019).

Scientific Research Applications

Synthesis and Chemical Properties

Pyridine derivatives, including structures similar to 2,3-Dichloro-4-pyridinamine, are crucial in synthetic chemistry for their role in forming complex organic compounds. The versatility of pyridine rings, such as in 4-phosphorylated 1,3-azoles synthesis, highlights the broad utility of pyridine-based compounds in developing bioactive molecules and agrochemicals. These compounds serve as key intermediates in synthesizing pharmacologically active molecules and materials with unique electronic and optical properties, which may also extend to 2,3-Dichloro-4-pyridinamine (Abdurakhmanova et al., 2018) (Guan et al., 2016).

Catalysis

Pyridine derivatives have found significant applications in catalysis, underscoring their potential in facilitating diverse chemical reactions. This utility is particularly evident in their role in activating and stabilizing transition metal catalysts, which can lead to advancements in sustainable and efficient chemical processes, including the synthesis of pharmacologically relevant compounds and materials science applications (Pignolet et al., 1995).

Bioactivity and Medicinal Applications

Pyridine cores are integral to numerous bioactive compounds, reflecting a wide range of biological activities from antibacterial to anticancer properties. The exploration of pyridine derivatives, including their medicinal importance, provides a foundation for drug discovery efforts aimed at developing new therapeutic agents. This suggests potential biomedical applications for 2,3-Dichloro-4-pyridinamine in drug design and development, given its structural similarity to other biologically active pyridine derivatives (Altaf et al., 2015) (Abu-Taweel et al., 2022).

Material Science and Photophysical Properties

Pyridine derivatives contribute significantly to materials science, particularly in developing novel materials with unique photophysical properties. These applications include the design of light-emitting diodes (LEDs), solar cells, and sensors, where the electronic properties of pyridine compounds play a critical role. Such insights suggest potential areas of investigation for 2,3-Dichloro-4-pyridinamine in the development of new materials and devices (Grzybowski & Gryko, 2015).

Safety And Hazards

The safety information for 2,3-Dichloro-4-pyridinamine includes GHS07 pictograms and a warning signal word . The hazard statements include H302, H312, H315, H319, H332, and H335 .

properties

IUPAC Name

2,3-dichloropyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2/c6-4-3(8)1-2-9-5(4)7/h1-2H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVUKWILERQFZFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10344285
Record name 2,3-Dichloro-4-pyridinamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dichloro-4-pyridinamine

CAS RN

184416-83-9
Record name 2,3-Dichloro-4-pyridinamine
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Record name 2,3-Dichloro-4-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dichloro-4-pyridinamine
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